- Facile organocatalytic domino oxidation of diols to lactones by in situ-generated TetMe-IBX, Tetrahedron, 2014, 70(13), 2286-2293
Cas no 82104-74-3 (5-Cyanophthalide)
5-Cyanophthalide is an organic compound featuring a phthalide backbone with a cyano group attached to one of its carbon atoms. This chemical exhibits versatility in applications requiring a balance between solubility and stability, making it suitable for research in organic synthesis and potential use as a building block in various industries.
5-Cyanophthalide structure
Product Name:5-Cyanophthalide
CAS No:82104-74-3
MF:C9H5NO2
MW:159.141502141953
MDL:MFCD01072882
CID:60406
PubChem ID:24883516
Update Time:2025-09-16
5-Cyanophthalide Chemical and Physical Properties
Names and Identifiers
-
- 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
- 5-CYANO-3H-ISOBENZOFURANONE
- 5-CYANOPHTHALIDE
- 1,3-DIHYDRO-1-OXO-5-ISOBENZOFURANCARBONITRILE
- 1,3-DIHYDRO-1-OXOISOBENZOFURAN-5-CARBONITRILE
- 1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-CARBONITRILE
- 5-Phthalidenitrile
- 5-Cyanophthaleine
- 1-(4-FLUOROPHENYL)-1,3-DIHYROSOBENZOFURAN-5-CARBONITRILE
- 1,3-DIHYDRO-1-OXO-5-ISOBENZOFURANC
- 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile,5-Cyano-3H-isobenzofuranone
- 1-oxo-phthalan-5-carbonitrile
- 5-CYANO- PHTHALIDE
- 5-cyano-3H-isobenzofuran-1-one
- 5-cyano-isobenzofuran-1-one
- 6-cyano-1,3-dihydro-3-oxo-isobenzofuran
- 5-cyano phthalide
- 5-Isobenzofurancarbonitrile, 1,3-dihydro-1-oxo-
- 1-oxo-3H-2-benzofuran-5-carbonitrile
- 5-Cyanophthalid
- 1-oxo-3H-isobenzofuran-5-carbonitrile
- KSC448C0F
- 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile (ACI)
- 5-Cyanophthalide, 97%
- W-104188
- C2001
- 82104-74-3
- BCP13095
- EC 279-900-2
- XEEGWTLAFIZLSF-UHFFFAOYSA-N
- 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile; 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile; 5-Cyanophthalide
- AKOS015836116
- AS-11983
- AC9502
- NS00008755
- A840246
- BP-12876
- CS-W016184
- AC-5340
- AR-011/40257489
- B8XZJ4L2MB
- Diethyl 1-butylpyrrolidine-2,5-dicarboxylate
- AMY40169
- SY051382
- MFCD01072882
- EINECS 279-900-2
- SCHEMBL1641
- DTXSID40868641
- FT-0620351
- EN300-396646
- 5-Cyanophthalide,98%
- DB-056572
- 5-Cyanophthalide
-
- MDL: MFCD01072882
- Inchi: 1S/C9H5NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,5H2
- InChI Key: XEEGWTLAFIZLSF-UHFFFAOYSA-N
- SMILES: N#CC1C=C2C(C(OC2)=O)=CC=1
Computed Properties
- Exact Mass: 159.03200
- Monoisotopic Mass: 159.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 50.1
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: solid
- Density: 1.3600
- Melting Point: 201.0 to 205.0 deg-C
- Boiling Point: 407.5 °C at 760 mmHg
- Flash Point: 407.5 °C at 760 mmHg
- Refractive Index: 1.606
- PSA: 50.09000
- LogP: 1.22868
- Solubility: Not determined
5-Cyanophthalide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H312,H332
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Storage Condition:Store at room temperature
5-Cyanophthalide Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Cyanophthalide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM157306-500g |
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile |
82104-74-3 | 97% | 500g |
$239 | 2021-06-08 | |
| Fluorochem | 209246-1g |
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile |
82104-74-3 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 209246-5g |
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile |
82104-74-3 | 95% | 5g |
£10.00 | 2022-02-28 | |
| Fluorochem | 209246-25g |
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile |
82104-74-3 | 95% | 25g |
£19.00 | 2022-02-28 | |
| Fluorochem | 209246-100g |
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile |
82104-74-3 | 95% | 100g |
£52.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C108039-100g |
5-Cyanophthalide |
82104-74-3 | 97% | 100g |
¥328.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C108039-25g |
5-Cyanophthalide |
82104-74-3 | 97% | 25g |
¥93.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C108039-5g |
5-Cyanophthalide |
82104-74-3 | 97% | 5g |
¥33.90 | 2023-09-03 | |
| Alichem | A019096422-500g |
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile |
82104-74-3 | 97% | 500g |
$257.55 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014110-25g |
5-Cyanophthalide |
82104-74-3 | 97% | 25g |
¥77 | 2024-05-21 |
5-Cyanophthalide Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: 2-Iodo-3,4,5,6-tetramethylbenzoic acid Solvents: Acetonitrile , Water ; 8 h, 30 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Nickel dichloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ; 20 h, 90 °C
Reference
Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant
,
Journal of Organic Chemistry,
2022,
87(7),
4951-4954
Production Method 3
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → 50 °C
1.2 Reagents: Zinc carbonate Solvents: Water ; 50 °C
1.3 50 °C; 50 °C → 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C
1.5 Reagents: Sodium bicarbonate , Cuprous cyanide Solvents: Water ; 2 °C; 2 °C; 0 °C; 0 °C → rt; rt; pH 8, rt → 60 °C
1.6 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 60 °C → rt
1.7 Solvents: Ethyl acetate , Water ; rt
1.8 Reagents: Sodium carbonate Solvents: Water ; pH 7, rt
1.2 Reagents: Zinc carbonate Solvents: Water ; 50 °C
1.3 50 °C; 50 °C → 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C
1.5 Reagents: Sodium bicarbonate , Cuprous cyanide Solvents: Water ; 2 °C; 2 °C; 0 °C; 0 °C → rt; rt; pH 8, rt → 60 °C
1.6 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 60 °C → rt
1.7 Solvents: Ethyl acetate , Water ; rt
1.8 Reagents: Sodium carbonate Solvents: Water ; pH 7, rt
Reference
Method for producing high-purity citalopram via Grignard and cyclization reactions
,
Hungary,
,
,
Production Method 4
Reaction Conditions
1.1 Reagents: Zinc Catalysts: Nickel, (2,2′-bipyridine-κN1,κN1′)dibromo-, (SP-4-2)- Solvents: Dimethylacetamide ; 2 min, rt; 16 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation
,
Journal of the American Chemical Society,
2019,
141(49),
19257-19262
Production Method 5
Reaction Conditions
1.1 Reagents: Sodium bromate Catalysts: Magnesium chloride Solvents: Acetonitrile ; 18 h, rt
Reference
Visible Light-Promoted Magnesium, Iron, and Nickel Catalysis Enabling C(sp3)-H Lactonization of 2-Alkylbenzoic Acids
,
Organic Letters,
2021,
23(15),
5842-5847
Production Method 6
Reaction Conditions
1.1 Catalysts: 4,4′-Dimethyl-2,2′-bipyridine , Nickel dichloride Solvents: Dimethylacetamide ; 3 h, rt
1.2 Reagents: Trifluoroacetic anhydride , Zinc , Sodium iodide , Potassium fluoride Solvents: Dimethylacetamide ; 0 °C; 36 h, 60 °C
1.2 Reagents: Trifluoroacetic anhydride , Zinc , Sodium iodide , Potassium fluoride Solvents: Dimethylacetamide ; 0 °C; 36 h, 60 °C
Reference
Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C-CN Bond Cleavage and Cyano Transfer
,
ACS Catalysis,
2020,
10(2),
1397-1405
Production Method 7
Reaction Conditions
1.1 Reagents: Silica Catalysts: Sulfuric acid Solvents: Dichloromethane ; 10 min
1.2 10 min
1.3 Catalysts: Potassium dichromate ; overnight, rt
1.4 Reagents: Sodium bicarbonate ; 1 - 2 h, rt
1.2 10 min
1.3 Catalysts: Potassium dichromate ; overnight, rt
1.4 Reagents: Sodium bicarbonate ; 1 - 2 h, rt
Reference
A quick one-pot synthesis of lactones from cyclic ethers using silica mediated potassium dichromate
,
Heterocyclic Letters,
2020,
10(4),
603-608
Production Method 8
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, cooled
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 6 h, rt → 75 °C; 75 °C → rt
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 6 h, rt → 75 °C; 75 °C → rt
Reference
Synthesis of 5-(chlorocarbonyl)phthalide
,
Heilongjiang Yiyao,
2009,
22(4),
499-500
Production Method 9
Reaction Conditions
1.1 Reagents: Thionyl chloride ; 8 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water
1.3 Reagents: Sulfolane , Thionyl chloride Solvents: Toluene ; 5 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water
1.3 Reagents: Sulfolane , Thionyl chloride Solvents: Toluene ; 5 h, reflux
Reference
Synthesis of citalopram hydrobromide
,
Zhongguo Yiyao Gongye Zazhi,
2005,
36(1),
6-8
Production Method 10
Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 6 h, rt → 75 °C; 75 °C → rt
Reference
Synthesis of 5-(chlorocarbonyl)phthalide
,
Heilongjiang Yiyao,
2009,
22(4),
499-500
Production Method 11
Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Formic acid ; 40 min, reflux
Reference
New synthesis of 5-cyanophthalide
,
Zhongguo Yaoye,
2011,
20(18),
24-25
Production Method 12
Reaction Conditions
1.1 Reagents: Cuprous cyanide Solvents: Water
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C; 30 min, rt; rt → 50 °C
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C; 30 min, rt; rt → 50 °C
Reference
Synthesis of 5-cyanophthalide
,
Huaxue Yu Shengwu Gongcheng,
2006,
23(6),
17-18
Production Method 13
Reaction Conditions
1.1 Solvents: Dimethylformamide ; 6 h, reflux
Reference
Synthesis of 5-cyanoisobenzofuran-1-ketone as intermediate of citalopram
,
Zhongguo Yaoye,
2011,
20(17),
6-7
5-Cyanophthalide Raw materials
- 5-bromo-1,3-dihydro-2-benzofuran-1-one
- 5-Aminophthalide
- Propanedinitrile, methylphenyl-
- 4-Cyanopyridine N-oxide
- 5-Formylphthalide
- 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
- 5-Isobenzofurancarbonylchloride, 1,3-dihydro-1-oxo-
- Benzonitrile, 3,4-bis(hydroxymethyl)-
- 1,3-Dihydroisobenzofuran-5-carbonitrile
- 5-Carbamoylphthalide
- 4-Cyano-2-methylbenzoic acid
5-Cyanophthalide Preparation Products
5-Cyanophthalide Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:82104-74-3)5-Cyanophthalide
Order Number:A840246
Stock Status:in Stock
Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:49
Price ($):187.0/268.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:82104-74-3)5-Cyanophthalide
Order Number:sfd921
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:82104-74-3)5-氰基苯酞
Order Number:LE5738270;LE5050
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:45
Price ($):discuss personally
Email:18501500038@163.com
5-Cyanophthalide Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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